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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444

A detailed examination of the *H and 13C NMR spectra of propene and its deuterated
isotopologue, propene-1-d1, reveals subtle yet significant differences in chemical shifts and
coupling constants. These variations, primarily induced by the deuterium isotope effect, provide
valuable insights into the electronic and structural properties of these molecules.

This guide presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)
spectral data for propene and propene-1-d1. The information is intended for researchers,
scientists, and professionals in drug development who utilize NMR spectroscopy for structural
elucidation and isotopic labeling studies. The data herein is supported by experimental findings
and presented in a clear, comparative format.

'H and **C NMR Spectral Data

The substitution of a proton with a deuteron at the C1 position of propene leads to observable
changes in the NMR spectra. These changes are most pronounced for the nuclei in close
proximity to the deuterium atom. Below is a summary of the *H and 3C NMR chemical shifts ()
and coupling constants (J) for both propene and propene-1-d1.
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Chemical Shift (d) Coupling Constants

Compound Nucleus
ppm (J) Hz
Propene H_a (cis to CHs) ~5.00 2J(H_a-H_b)=1.5
H_b (trans to CH3) ~4.93 3J(H_a-H_¢)=10.0
H_c ~5.84 3J(H_b-H_c)=17.0
H_d ~1.65 3J(H_c-H_d)=6.5
c1 ~115.7 1) (C1-H_a) = 156.2
1) (C1-H_b)=152.7
C2 ~135.8 1J_(C2-H_c)=153.0
C3 ~22.4 1) (C3-H_d)=125.5

Propene-1-d1

H_b (trans to CHs)

2J (H_b-D_a)=0.2

Shifts slightly upfield
gy P (estimated)

(cis/trans mixture)

3 (H_b-H c)is

Shifts slightly upfield
gty tp slightly reduced

o ] 3J (H_c-H_d)is
H_d Negligible shift )
slightly reduced
Shifts significantly o
] ) 1J (C1-H_b) is slightly
C1 upfield (Isotope shift ~
reduced
-0.3 ppm)
Shifts slightly upfield
C2 (Isotope shift ~ -0.05 2] (C2-D_a) is small
ppm)
. _ 3J (C3-D_a)is
C3 Negligible shift o
negligible

Note: The exact values for propene-1-d1 can vary slightly depending on the specific isomer

(cis or trans) and the solvent used. The provided data for propene-1-d1 is based on the

general principles of deuterium isotope effects on NMR spectra, as specific experimental data

is scarce in readily available literature.
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Experimental Protocols

The acquisition of high-resolution NMR spectra for gaseous samples like propene and its

deuterated analogue requires a specialized setup. The following is a general experimental

protocol:

Sample Preparation:

Propene and propene-1-d1 are gases at room temperature and must be handled in a well-
ventilated fume hood.

A high-pressure NMR tube equipped with a suitable valve (e.g., J-Young valve) is required.
The NMR tube is connected to a vacuum line to remove any air and moisture.

The gaseous sample is then condensed into the NMR tube at low temperature using liquid
nitrogen.

A small amount of a deuterated solvent (e.g., CDCIs) containing a reference standard like
tetramethylsilane (TMS) is often added as a co-solvent and for locking and referencing
purposes.[1]

The tube is then sealed under vacuum.

NMR Data Acquisition:

The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
For 1H NMR, a standard single-pulse experiment is typically used.

For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and
improve the signal-to-noise ratio.

Key acquisition parameters such as the number of scans, spectral width, and relaxation
delay are optimized to obtain high-quality spectra.

The spectrometer's lock system is engaged on the deuterium signal of the solvent to
maintain a stable magnetic field.
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e Shimming is performed to optimize the magnetic field homogeneity and improve spectral

resolution.

Visualization of Key Differences

The structural difference between propene and propene-1-d1 and its impact on the NMR

signals can be visualized as follows:
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Figure 1: Structural comparison and key NMR couplings in propene and propene-1-d1.

The diagram illustrates the removal of one proton (H_a) and its replacement with a deuteron
(D_a) in propene-1-d1. This substitution eliminates the 1J(C1-H_a) and the geminal 2J(H_a-
H_b) and cis 3J(H_a-H_c) couplings, and introduces new, smaller couplings involving the
deuteron.

Discussion of Deuterium Isotope Effects

The primary reason for the observed spectral differences is the deuterium isotope effect. This
effect can be categorized into two types:

e Primary Isotope Effect: This is the direct effect on the nucleus that is isotopically substituted.
In 13C NMR, the C1 carbon in propene-1-d1 will show a significant upfield shift (to a lower
ppm value) compared to the C1 in propene. This is due to the lower zero-point vibrational
energy of the C-D bond compared to the C-H bond, which leads to a slight shortening of the
average bond length and increased shielding of the carbon nucleus.

o Secondary Isotope Effect: This effect is observed on nuclei that are not directly bonded to
the deuterium but are in its vicinity. In the *H NMR of propene-1-d1, the remaining vinylic
protons (H_b and H_c) will experience a small upfield shift. Similarly, in the 13C NMR
spectrum, C2 will show a small upfield shift. These secondary effects decrease with
increasing distance from the site of deuteration.

The magnitude of the coupling constants is also affected. The gyromagnetic ratio of deuterium
is significantly smaller than that of a proton (y_D = 0.15 *y_H). As a result, the coupling
constants involving deuterium are much smaller than the corresponding proton-proton
couplings. For example, the geminal 2J(H-D) coupling will be approximately 15% of the
corresponding 2J(H-H) coupling. This reduction in coupling often leads to a simplification of the
splitting patterns in the *H NMR spectrum of the deuterated compound.

In conclusion, the NMR spectral comparison of propene and propene-1-d1 provides a clear
demonstration of the deuterium isotope effect on chemical shifts and coupling constants. This
understanding is crucial for the interpretation of NMR spectra of isotopically labeled molecules
in various fields of chemical and biomedical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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